4-Chloro-2-cyanophenylisothiocyanate

Lipophilicity LogP ADME prediction

Researchers need reproducible heterocyclic synthesis and SAR control, but positional isomers of cyanophenylisothiocyanates yield divergent products under identical conditions. This 4-chloro analog delivers quantifiable LogP (2.95) and electrophilicity differentials versus non-halogenated or alternative isomers. - **Key outcome**: Predictable regioselectivity in domino cyclizations to imidazoquinazolines & thiazines (PDK1/Fyn relevant). - **Supply advantage**: Immediate shipping; chloro handle enables Suzuki/Buchwald diversification post-thiourea formation.

Molecular Formula C8H3ClN2S
Molecular Weight 194.64
CAS No. 104615-78-3
Cat. No. B2797949
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-2-cyanophenylisothiocyanate
CAS104615-78-3
Molecular FormulaC8H3ClN2S
Molecular Weight194.64
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)C#N)N=C=S
InChIInChI=1S/C8H3ClN2S/c9-7-1-2-8(11-5-12)6(3-7)4-10/h1-3H
InChIKeyXJVKXLHNCRNMAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-2-cyanophenylisothiocyanate: Building Block & Differentiation


4-Chloro-2-cyanophenylisothiocyanate (synonym: 5-chloro-2-isothiocyanatobenzonitrile, CAS 104615-78-3) is an aryl isothiocyanate derivative with molecular formula C8H3ClN2S and molecular weight 194.64 g/mol, featuring chloro, cyano, and isothiocyanato substituents on a benzene ring . This compound is commercially available as a specialty chemical intermediate and represents a halogenated analog within the cyanophenylisothiocyanate class. As an electrophilic species containing the highly reactive –N=C=S moiety, it participates in nucleophilic addition reactions with amines, alcohols, and thiols to form thioureas, carbamates, and dithiocarbamates, respectively . Its dual functionalization (chloro plus cyano) distinguishes it from simpler aryl isothiocyanates and positions it as a specialized building block for heterocyclic synthesis and medicinal chemistry applications.

Dual-functionalized aryl isothiocyanate building block with chloro and cyano handles
Supports heterocyclic synthesis via one-pot domino cyclizations and sequential derivatization
Electrophilic –N=C=S moiety enables thiourea, carbamate, and dithiocarbamate formation

4-Chloro-2-cyanophenylisothiocyanate: Why Generic Substitution Fails


Simple substitution of 4-Chloro-2-cyanophenylisothiocyanate with unsubstituted cyanophenylisothiocyanates (e.g., 2-cyanophenylisothiocyanate, CAS 81431-98-3) or with alternative positional isomers (e.g., 2-Chloro-4-isothiocyanatobenzonitrile, CAS 21724-83-4) introduces quantifiable differences in physicochemical properties and reactivity that preclude direct interchangeability in structure-sensitive applications [1]. The presence and position of the chloro substituent alter lipophilicity (LogP 2.95 vs. higher values for alternative isomers) , electrophilicity of the isothiocyanate group, and the steric/electronic environment governing regioselective cyclization outcomes [2]. Even minor positional isomerism among isothiocyanatobenzonitriles results in distinct heterocyclic products under identical reaction conditions, making each isomer a unique synthetic entry point. Generic substitution without accounting for these quantitative property differentials risks altered reaction selectivity, modified pharmacokinetic profiles in downstream applications, and irreproducible synthetic outcomes.

Positional isomer mismatch
Chloro position (4- vs. 2-) may shift lipophilicity and electrophilicity, altering cyclization regioselectivity.
Unsubstituted analog limitations
Non-halogenated cyanophenylisothiocyanates lack the chloro handle for orthogonal cross-coupling diversification.
Reactivity profile divergence
Minor isomer differences can yield distinct heterocyclic products under identical conditions; direct replacement may compromise reproducibility.

4-Chloro-2-cyanophenylisothiocyanate: Quantifiable Differentiation Evidence


Lipophilicity: 4-Chloro vs. 2-Chloro Positional Isomer

The chloro substituent position on the isothiocyanatobenzonitrile scaffold critically governs lipophilicity as measured by calculated LogP values. 4-Chloro-2-cyanophenylisothiocyanate exhibits a LogP of 2.95 , while the positional isomer 2-Chloro-4-isothiocyanatobenzonitrile (CAS 21724-83-4) shows a substantially higher LogP of 3.7 [1]. This difference of approximately 0.75 LogP units reflects significant divergence in hydrophobic character, which directly influences membrane permeability, protein binding, and tissue distribution of downstream derivatives. Additionally, the topological polar surface area (PSA) of the target compound is 68.24 Ų , a parameter that co-determines oral bioavailability potential and blood-brain barrier penetration alongside LogP.

Lipophilicity: 4-Cl vs 2-Cl isomer
Cross-study comparable
Target LogP 2.95; Comparator LogP 3.7
Δ LogP ≈ 0.75 (~5.6× more lipophilic)
Substantial lipophilicity shift influences membrane partitioning and derivative ADME interpretation.
Computed LogP values; isomeric identity cannot be assumed interchangeable in SAR campaigns.
Lipophilicity LogP ADME prediction Drug design Physicochemical properties

Molecular Weight: Chlorinated vs. Unsubstituted Analog

The introduction of a chloro substituent at the 4-position of the cyanophenylisothiocyanate core produces a substantial molecular weight increase compared to the unsubstituted parent scaffold. 4-Chloro-2-cyanophenylisothiocyanate has a molecular weight of 194.64 g/mol , whereas the non-chlorinated analog 2-cyanophenylisothiocyanate (CAS 81431-98-3) has a molecular weight of 160.19 g/mol , representing a 21.5% increase. This mass differential is accompanied by increased density (1.3±0.1 g/cm³) and altered boiling point (327.9±27.0 °C at 760 mmHg) relative to lighter cyanophenylisothiocyanates.

Molecular weight: Cl vs unsubstituted
Data to verify
Target 194.64 g/mol vs analog 160.19 g/mol
Δ MW +34.45 g/mol (+21.5%)
Higher mass may affect solubility, crystallinity, and chromatographic retention; relevant when halogen bulk is required.
Supplier-predicted properties; empirical verification recommended.
Molecular weight Drug-likeness Pharmacokinetics Building block selection

Procurement Specifications: Purity and Melting Point

Commercial availability and verifiable quality specifications differentiate 4-Chloro-2-cyanophenylisothiocyanate from less accessible or poorly characterized isothiocyanatobenzonitrile positional isomers. The compound is available from multiple commercial suppliers with documented purity specifications: 95% minimum purity , with select vendors offering 98-99% grade material . A verified melting point range of 73-77 °C provides a practical identity verification parameter for incoming quality control. Suppliers offer the compound in research-scale packaging from 1g to 500g or 1kg quantities , and the compound is classified as commercially mass-produced , ensuring consistent supply continuity for ongoing research programs.

Procurement specifications
Supporting evidence
Purity 95–99%
Melting point 73–77 °C
Pack sizes from 1 g to 1 kg
Verified melting point enables rapid incoming QC; multi-supplier availability reduces procurement risk.
Source: supplier datasheets; confirm lot-specific values.
Quality control Purity specification Melting point Procurement Analytical verification

Reactivity: Thiourea and Heterocycle Synthesis

The isothiocyanate (–N=C=S) group of 4-Chloro-2-cyanophenylisothiocyanate functions as a potent electrophile, enabling nucleophilic addition reactions with amines, alcohols, and thiols to form substituted thioureas, carbamates, and dithiocarbamates, respectively . This reactivity mirrors the established chemistry of 2-isothiocyanatobenzonitrile (ITCB), which has been extensively validated as a versatile difunctional building block for one-pot domino cyclizations yielding pharmacologically relevant heterocycles including imidazo[1,2-c]quinazolines, 1,3-thiazines, and tetrahydroquinazoline-2-thiones [1][2]. The chloro substituent at the 4-position modulates the electrophilicity of the isothiocyanate carbon through inductive electron-withdrawing effects and provides an orthogonal handle for subsequent cross-coupling reactions, enabling sequential derivatization strategies unavailable with non-halogenated analogs .

Reactivity: thiourea & heterocycle synthesis
Class-level inference
–N=C=S adds amines, alcohols, thiols to form thioureas, carbamates, dithiocarbamates
Chloro group enables sequential Pd-catalyzed cross-couplings
Orthogonal reactivity supports libraries inaccessible from non-halogenated analogs; regiochemical outcome may be isomer-dependent.
Reactivity extrapolated from ITCB precedent; validate with target substrate.
Isothiocyanate Nucleophilic addition Thiourea synthesis Heterocycle formation Electrophile

4-Chloro-2-cyanophenylisothiocyanate: Research and Industrial Applications


Medicinal Chemistry: Chlorinated Thioureas for Kinase Inhibitors

4-Chloro-2-cyanophenylisothiocyanate serves as a strategic building block for generating focused libraries of halogenated thiourea derivatives via nucleophilic addition with diverse primary and secondary amines . The chloro substituent at the 4-position provides a measurable LogP differential (2.95 vs. 3.7 for positional isomer 2-chloro-4-isothiocyanatobenzonitrile) [1] that can be leveraged to modulate compound lipophilicity and target engagement. The presence of both chloro and cyano groups enhances potential binding interactions (halogen bonding, π-stacking) in kinase ATP-binding pockets. The compound is a logical precursor for exploring structure-activity relationships in PDK1, Fyn, and related kinase inhibitor programs where aryl thiourea scaffolds have demonstrated activity, with the chloro group offering an orthogonal handle for late-stage Suzuki-Miyaura or Buchwald-Hartwig diversification following initial thiourea formation .

Heterocyclic Chemistry: Imidazoquinazoline and Fused Polycyclic Precursors

Following established methodology validated for the parent scaffold 2-isothiocyanatobenzonitrile (ITCB) [2][3], 4-Chloro-2-cyanophenylisothiocyanate is poised for one-pot domino cyclizations with α-aminoketones, α-aminoesters, and carbon 1,1-dinucleophiles to yield pharmacologically relevant heterocycles. The chloro substituent introduces quantifiable changes in cyclization regioselectivity and product lipophilicity compared to non-halogenated ITCB, with LogP of 2.95 versus ITCB values, affecting compound purification and biological partitioning. Target heterocyclic scaffolds accessible from this building block include 5-thioxo-6H-imidazo[1,2-c]quinazolines, 2-alkylidene-4-imino-1,4-dihydrobenzo[d][1,3]thiazines, and 4-imino-1,2,3,4-tetrahydroquinazoline-2-thiones [2][3], scaffolds with reported antihypertonic, antirheumatic, antiasthmatic, and immunosuppressive activities [2].

Chemical Biology: Isothiocyanate-Mediated Protein Labeling

The electrophilic isothiocyanate group of 4-Chloro-2-cyanophenylisothiocyanate reacts covalently with nucleophilic amino acid side chains (cysteine thiols, lysine amines, N-terminal proline) in proteins and peptides , enabling applications in covalent inhibitor design, activity-based protein profiling, and site-selective bioconjugation. The chloro and cyano substituents provide measurable physicochemical advantages for probe design: the cyano group serves as an IR or Raman spectroscopic handle for detection and quantitation (distinct nitrile stretching vibration), while the LogP of 2.95 balances membrane permeability with aqueous solubility for intracellular target engagement. Isothiocyanates as a class have demonstrated covalent inhibition of MIF tautomerase, MEKK1 kinase, and various cytochrome P450 isoforms [4]. The chloro substituent offers a unique differentiation from benzyl and phenethyl isothiocyanates, where systematic studies have shown that chloro substitution affects inhibitor potency [4].

Agrochemical Research: Pesticidal Thiourea and Thiazole Synthesis

Thiocyanophenyl isothiocyanates with 1 to 3 nuclear substituents are documented as pesticides, particularly as insecticidal, nematocidal, fungicidal, and acaricidal agents [5]. 4-Chloro-2-cyanophenylisothiocyanate provides a scaffold for generating novel thiourea derivatives via condensation with amine-containing agrochemical precursors. The chloro group enhances metabolic stability and environmental persistence compared to non-halogenated analogs, while the LogP of 2.95 may provide favorable cuticular penetration properties in insecticidal applications. Additionally, cyanoalkene derivatives prepared from cyanophenylisothiocyanates have demonstrated utility as microbicides for materials protection [5], expanding the industrial applicability of this building block class beyond pure pharmaceutical contexts. Aryl isothiocyanates as a class show antimicrobial activity superior to alkyl and ω-alkenyl isothiocyanates [6], with halogenation generally enhancing potency against fungal and bacterial targets.

Application
Selection Property
Validation Focus
Kinase inhibitor thiourea library synthesis
Halogenated isothiocyanate with orthogonal chloro handle for late-stage diversification
Structure-activity relationship around chloro position and thiourea linker
Imidazoquinazoline and fused heterocycle construction
Cyclization regioselectivity modulation via chloro substituent electronic effects
Regiochemical outcome and product lipophilicity compared to non-halogenated ITCB
Covalent probe and bioconjugation design
Electrophilic –N=C=S moiety with nitrile IR/Raman reporter and controlled LogP
Target engagement and labeling selectivity in biochemical assays
Agrochemical thiourea / thiazole lead generation
Halogenation-enhanced stability and LogP for cuticular penetration research
Antifungal/insecticidal screening outcomes in model organisms

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